Homopterocarpin

Beschreibung

Homopterocarpin has been reported in Ononis viscosa, Platymiscium floribundum, and other organisms with data available.

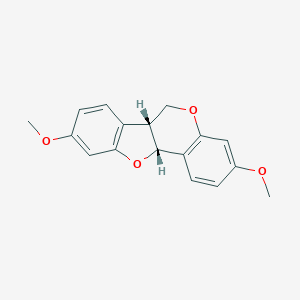

an insect antifeedant isolated from Pterocarpus marcocarpus; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGIGLKLCFOWDN-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976040 | |

| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-91-7 | |

| Record name | 6H-Benzofuro(3,2-c)(1)benzopyran, 6aalpha,11aalpha-dihydro-3,9-dimethoxy-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of Homopterocarpin

This document provides a comprehensive overview of the known biological activities of homopterocarpin, a naturally occurring pterocarpan. It is intended to serve as a technical guide, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support ongoing research and development efforts.

Neuroprotective Activity: Monoamine Oxidase-B (MAO-B) Inhibition

Homopterocarpin has been identified as a potent and selective inhibitor of human monoamine oxidase-B (hMAO-B), an enzyme implicated in the degradation of neurotransmitters and a key target in the treatment of neurological disorders like Parkinson's and Alzheimer's disease.[1][2]

Data Presentation: MAO-B Inhibitory Activity

| Compound | Target | IC50 (µM) | Selectivity Index (SI vs. hMAO-A) | Inhibition Type | Ki (µM) | Source |

| Homopterocarpin | hMAO-B | 0.72 | 2.07 | Reversible Competitive | 0.21 | [2][3] |

| Medicarpin | hMAO-B | 0.45 | 44.2 | Reversible Competitive | 0.27 | [2][3] |

Experimental Protocol: hMAO-B Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory activity of homopterocarpin against human monoamine oxidase-B.

1. Enzyme and Substrate Preparation:

-

Recombinant human MAO-A and MAO-B are used as the enzyme sources.

-

Kynuramine is used as a non-selective substrate for both MAO-A and MAO-B.

-

A solution of the test compound (homopterocarpin) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

2. Assay Procedure:

-

The reaction is typically conducted in a 96-well plate format.

-

A mixture containing phosphate buffer (e.g., 100 mM, pH 7.4), the MAO enzyme (A or B), and the test compound at a specific concentration is pre-incubated at 37°C for a defined period (e.g., 15 minutes).

-

The reaction is initiated by adding the kynuramine substrate.

-

The conversion of kynuramine to 4-hydroxyquinoline by the MAO enzyme is monitored by measuring the increase in fluorescence (e.g., excitation at 310 nm, emission at 400 nm) or absorbance over time.

3. Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the progress curves.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

4. Kinetic Analysis (for determining Ki and inhibition type):

-

The assay is performed with varying concentrations of both the substrate (kynuramine) and the inhibitor (homopterocarpin).

-

The data are plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

-

The pattern of the lines on the plot indicates the type of inhibition (e.g., competitive, non-competitive). The Ki value is calculated from secondary plots of the slopes versus inhibitor concentration.[4]

Visualization: MAO-B Inhibition Pathway

Antiparasitic and Antimicrobial Activity

Homopterocarpin has demonstrated notable activity against the malaria parasite Plasmodium falciparum and various microbial pathogens. Its antimicrobial mechanisms are believed to involve cell membrane disruption and interference with metabolic pathways.[1]

Data Presentation: Antiprotozoal and Antimicrobial Activity

| Activity Type | Target Organism | Value | Units | Source |

| Antiplasmodial | Plasmodium falciparum 3D7 | 0.52 | µg/mL (IC50) | [5][6] |

| Antimicrobial | Bacillus subtilis | >1 | cm (Zone of Inhibition) | [5][6] |

| Antimicrobial | Escherichia coli | >1 | cm (Zone of Inhibition) | [5][6] |

| Antimicrobial | Candida albicans | >1 | cm (Zone of Inhibition) | [5][6] |

| Antimicrobial | Staphylococcus aureus | >1 | cm (Zone of Inhibition) | [5][6] |

Experimental Protocol: Agar Well Diffusion for Antimicrobial Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Media and Inoculum Preparation:

-

A suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri plates and allowed to solidify.

-

A standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension) is prepared.

-

The surface of the agar plates is uniformly swabbed with the microbial inoculum.

2. Assay Procedure:

-

Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

A defined volume (e.g., 30-100 µL) of the homopterocarpin solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

-

A positive control (a standard antibiotic or antifungal agent) and a negative control (the solvent alone) are also added to separate wells.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

3. Data Analysis:

-

After incubation, the plates are examined for zones of inhibition (clear areas around the wells where microbial growth is prevented).

-

The diameter of the zone of inhibition is measured in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[6]

Visualization: Antimicrobial Screening Workflow

Hepatoprotective Activity

Homopterocarpin has shown significant protective effects against liver injury in animal models. It mitigates damage caused by toxins like acetaminophen by reducing oxidative stress.[3][7] This is evidenced by its ability to modulate key biochemical markers of liver function and oxidative damage.

Data Presentation: In Vivo Hepatoprotective Effects

The following data were observed in a study using an acetaminophen-induced hepatotoxicity model in rats.[7] Homopterocarpin (HP) was administered for 5 days prior to acetaminophen challenge.

| Biomarker | Control Group | Acetaminophen Only | HP (75 mg/kg) + Acetaminophen | Units |

| Alanine Aminotransferase (ALT) | 22.1 ± 1.2 | 31.72 ± 3.3 | Ameliorated | U/I |

| Aspartate Aminotransferase (AST) | 103.83 ± 13.3 | 185.1 ± 10.1 | Ameliorated | U/I |

| Hepatic Malondialdehyde (MDA) | 1.42 ± 0.1 | 2.32 ± 0.3 | Ameliorated | units/mg protein |

| Hepatic Reduced Glutathione (GSH) | 0.23 ± 0.03 | 0.10 ± 0.01 | Ameliorated | units/mg protein |

| Glutathione Peroxidase (GPx) | 3.25 ± 0.2 | 2.51 ± 0.2 | Ameliorated | µmol H2O2 consumed/min/mg protein |

"Ameliorated" indicates that pretreatment with homopterocarpin significantly reversed the alterations caused by acetaminophen, bringing the levels closer to the control group.

Experimental Protocol: Acetaminophen-Induced Hepatotoxicity in Rats

This protocol describes a common in vivo model for evaluating hepatoprotective agents.

1. Animal Acclimatization and Grouping:

-

Male albino rats are acclimatized to laboratory conditions for at least one week.

-

Animals are randomly divided into several groups (n=5-8 per group):

-

Group 1 (Control): Receives the vehicle (e.g., normal saline) only.

-

Group 2 (Toxicant): Receives vehicle for the pretreatment period, followed by a single high dose of acetaminophen.

-

Group 3 (Test Compound): Pretreated with homopterocarpin at various doses (e.g., 25, 50, 75 mg/kg) daily for a set period (e.g., 5 days) before receiving the acetaminophen dose.

-

Group 4 (Positive Control): Pretreated with a known hepatoprotective agent (e.g., silymarin 25 mg/kg) before receiving the acetaminophen dose.

-

2. Dosing and Administration:

-

Pretreatments (vehicle, homopterocarpin, silymarin) are administered orally (p.o.) once daily for 5 consecutive days.

-

On the 5th day, approximately 1-2 hours after the final pretreatment dose, a single hepatotoxic dose of acetaminophen (e.g., 2 g/kg, p.o.) is administered to all groups except the control.[7]

3. Sample Collection and Analysis:

-

Approximately 24-48 hours after acetaminophen administration, animals are euthanized.

-

Blood samples are collected via cardiac puncture to obtain serum for biochemical analysis.

-

Livers are excised, weighed, and a portion is homogenized for analysis of oxidative stress markers.

-

Serum Analysis: Activities of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), and levels of bilirubin are measured.

-

Liver Homogenate Analysis: Levels of oxidative stress markers like malondialdehyde (MDA, a marker of lipid peroxidation) and antioxidant enzymes/molecules like reduced glutathione (GSH) and glutathione peroxidase (GPx) are quantified.

Visualization: Hepatoprotective Study Workflow

Estrogenic Activity

Homopterocarpin and its structural analogs have been investigated for their ability to interact with estrogen receptors (ERs). While homopterocarpin itself shows weaker activity, related hydroxypterocarpans demonstrate the potential for this class of compounds to act as phytoestrogens.

Data Presentation: Estrogenic Activity

The following data are for 8-hydroxyhomopterocarpan (8-HHP), a closely related derivative, evaluated for its estrogenic effects.

| Assay | Target/Cell Line | Compound | Value | Units | Result |

| E-CALUX | BG1Luc4E2 (ERα) | 8-HHP | 9.6 | µM (EC50) | Partial Agonist |

| Cell Proliferation | MCF-7 (ERα) | 8-HHP | Similar to Lespeflorin G8 | at 10 µM | Proliferative Effect |

Source:[8]

Experimental Protocol: E-CALUX (Estrogen-Chemically Activated Luciferase Gene Expression) Assay

This is a reporter gene assay used to measure the estrogenic activity of compounds.

1. Cell Culture:

-

A human ovarian cancer cell line (e.g., BG1Luc4E2) that has been stably transfected with an estrogen-responsive element (ERE) coupled to a luciferase reporter gene is used.

-

Cells are maintained in an appropriate culture medium, often stripped of endogenous estrogens by using charcoal-dextran treated fetal bovine serum.

2. Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to attach.

-

The medium is replaced with a medium containing serial dilutions of the test compound (homopterocarpin or its analogs).

-

Positive controls (e.g., 17β-estradiol) and negative controls (vehicle) are included.

-

The plates are incubated for a sufficient period (e.g., 24 hours) to allow for receptor binding, transcriptional activation, and luciferase protein expression.

3. Data Analysis:

-

After incubation, the cells are lysed, and a luciferase substrate (e.g., luciferin) is added.

-

The light produced by the luciferase reaction is measured using a luminometer.

-

The results are expressed as relative light units (RLU).

-

The EC50 value is calculated by plotting the RLU against the log of the compound's concentration. This represents the concentration at which the compound elicits 50% of the maximum response.[8]

Anticancer Activity

Homopterocarpin has been reported to possess antiproliferative activity against certain cancer cell lines, such as HL-60 human leukemia cells.[3] The mechanisms are thought to involve the induction of apoptosis (programmed cell death).[1] While specific signaling pathways for homopterocarpin are not fully elucidated, related compounds often act by modulating key regulators of apoptosis.

Visualization: Generalized Apoptosis Pathway

This diagram illustrates a simplified, generalized pathway for apoptosis induction, a common mechanism for anticancer agents.

References

- 1. Buy Homopterocarpin | 606-91-7 [smolecule.com]

- 2. Medicarpin and Homopterocarpin Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. In silico anti-SARS-CoV-2, antiplasmodial, antioxidant, and antimicrobial activities of crude extracts and homopterocarpin from heartwood of Pterocarpus macrocarpus Kurz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of homopterocarpin, an isoflavonoid from Pterocarpus erinaceus, on indices of liver injury and oxidative stress in acetaminophen-provoked hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ffhdj.com [ffhdj.com]

The Biosynthesis of Homopterocarpin (Medicarpin): A Technical Guide

Abstract

Homopterocarpin, more commonly known as medicarpin, is a pivotal pterocarpan phytoalexin found predominantly in leguminous plants of the Fabaceae family, such as alfalfa (Medicago sativa). It plays a crucial role in plant defense mechanisms against pathogens and has garnered significant interest for its potential pharmacological applications, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the homopterocarpin biosynthetic pathway, detailing the enzymatic steps from the general phenylpropanoid pathway to the specialized isoflavonoid and pterocarpan branches. It includes a summary of available quantitative data, detailed experimental protocols for pathway analysis, and a complete visualization of the biosynthetic route to facilitate further research and development.

The Core Biosynthetic Pathway

The biosynthesis of homopterocarpin (medicarpin) is a specialized branch of the well-characterized phenylpropanoid pathway. It originates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the complex tetracyclic pterocarpan skeleton.[1][2] The pathway can be broadly divided into three major stages: the General Phenylpropanoid Pathway, the Isoflavonoid Branch, and the Pterocarpan-Specific Steps.

General Phenylpropanoid Pathway

This initial stage converts L-phenylalanine into 4-coumaroyl-CoA, a central precursor for numerous phenolic compounds.[1][3]

-

Deamination: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

-

Hydroxylation: Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.

-

CoA Ligation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Isoflavonoid Branch

This branch is characteristic of legumes and redirects the metabolic flow toward the isoflavone backbone. 4. Chalcone Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. 5. Chalcone Reduction & Isomerization: In legumes, the co-action of Chalcone Reductase (CHR) and Chalcone Isomerase (CHI) converts the initial chalcone product to liquiritigenin (a flavanone).[4] 6. Isoflavone Synthesis: The key step is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme that mediates an aryl ring migration, converting the flavanone liquiritigenin into the isoflavone daidzein.[5] 7. Methylation: Isoflavone 4'-O-methyltransferase (I4'OMT) methylates daidzein to produce formononetin, the direct precursor for the pterocarpan pathway.[6]

Pterocarpan-Specific Steps

These final steps construct the characteristic pterocarpan core. 8. Hydroxylation: Isoflavone 2'-Hydroxylase (I2'H) introduces a hydroxyl group at the 2' position of formononetin.[6] 9. Reduction to Isoflavanone: Isoflavone Reductase (IFR) reduces the double bond in the heterocyclic C-ring to yield (3R)-vestitone.[7] 10. Reduction to Isoflavanol: Vestitone Reductase (VR) catalyzes the NADPH-dependent reduction of the 4-keto group of vestitone to produce 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).[8] This reaction is stereospecific. 11. Cyclization: The final and crucial ring-closure is catalyzed by Pterocarpan Synthase (PTS), also known as isoflavanol dehydratase. This dirigent domain-containing protein facilitates the intramolecular cyclization of the isoflavanol DMI to form the pterocarpan skeleton of (-)-medicarpin (homopterocarpin).[9][10]

Mandatory Visualization: The Biosynthetic Pathway

The following diagram illustrates the complete biosynthetic pathway from L-Phenylalanine to Homopterocarpin (Medicarpin).

Caption: The biosynthetic pathway of Homopterocarpin (Medicarpin) in plants.

Data Presentation: Enzyme Kinetic Properties

Quantitative kinetic data for the enzymes in the homopterocarpin pathway are critical for metabolic engineering and modeling. However, comprehensive data from a single species are scarce. The following table summarizes available kinetic parameters for key enzymes from various leguminous plants.

| Enzyme | Abbr. | Substrate | Plant Source | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Chalcone Synthase | CHS | 4-Coumaroyl-CoA | Medicago sativa | ~2 | - | - | - |

| Isoflavone Synthase | IFS | Liquiritigenin | Glycine max | ~10-20 | - | - | [5] |

| Isoflavone Reductase | IFR | 2'-Hydroxyformononetin | Medicago sativa | ~50 | - | - | [7] |

| Vestitone Reductase | VR | (3R)-Vestitone | Medicago sativa | ~25 | - | - | [8] |

| Pterocarpan Synthase | PTS | (3R,4R)-DMI | Glycyrrhiza echinata | ~1.5 | 0.13 | 8.7 x 10⁴ | [9] |

| Pterocarpan Synthase (ortholog) | PsPTS1 | cis-(3R,4R)-DMDI* | Pisum sativum | 0.9 ± 0.1 | 0.2 ± 0.003 | 2.2 x 10⁵ | [11] |

Note: Data are often presented as apparent K_m_ values and may vary significantly based on assay conditions. DMDI (7,2′-dihydroxy-3′,4′-methylenedioxyisoflavan-4-ol) is the precursor to the related pterocarpan, pisatin. Data is limited and represents the best available information from related pathways.

Experimental Protocols

Protocol for Isoflavonoid Extraction and HPLC Analysis

This protocol describes a general method for extracting and quantifying homopterocarpin and its precursors from plant tissue.

1. Sample Preparation and Extraction: a. Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder using a mortar and pestle with liquid nitrogen. b. Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube. c. Add 1.5 mL of 80% aqueous methanol (HPLC grade). d. Vortex vigorously for 1 minute to ensure thorough mixing. e. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. f. Centrifuge at 13,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant to a new tube. h. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.[12][13]

2. HPLC Conditions: a. System: HPLC with a UV-Vis or Diode Array Detector (DAD). b. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12] c. Mobile Phase A: Water with 0.1% acetic acid or phosphoric acid. d. Mobile Phase B: Acetonitrile with 0.1% acetic acid or phosphoric acid.[13] e. Gradient: A typical linear gradient would be: 5-30% B over 20 min, 30-70% B over 10 min, 70-95% B over 5 min, hold for 5 min, then return to initial conditions. f. Flow Rate: 1.0 mL/min. g. Column Temperature: 40°C. h. Injection Volume: 10-20 µL. i. Detection: Monitor at 260 nm for precursors and 285 nm for pterocarpans.[12] j. Quantification: Prepare standard curves using authentic homopterocarpin (medicarpin), formononetin, and daidzein standards of known concentrations (0.1 to 100 µg/mL). Calculate concentrations in the sample based on peak area relative to the standard curve.

Protocol for Vestitone Reductase (VR) Enzyme Activity Assay

This spectrophotometric assay measures the activity of VR by monitoring the consumption of its co-factor, NADPH.

1. Protein Extraction: a. Homogenize 1 g of fresh or frozen plant tissue in 3 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM β-mercaptoethanol, and 1% PVPP). b. Centrifuge at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude soluble protein extract. Determine protein concentration using a Bradford assay.

2. Enzyme Assay: a. Prepare a reaction mixture in a 1 mL quartz cuvette containing:

- 850 µL of 100 mM potassium phosphate buffer (pH 6.0).

- 50 µL of 2 mM NADPH (in buffer).

- 50 µL of the crude protein extract. b. Mix by inversion and incubate at 30°C for 5 minutes to record the background rate of NADPH oxidation. c. Initiate the reaction by adding 50 µL of 1 mM (3R)-vestitone substrate (dissolved in DMSO and diluted in buffer).[8] d. Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) for 5-10 minutes using a spectrophotometer. e. Calculation: Calculate the rate of NADPH consumption using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol outlines the quantification of transcripts for key biosynthetic genes (e.g., PAL, CHS, IFS, VR, PTS).

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from ~100 mg of plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including an on-column DNase digestion step. b. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

2. Quantitative Real-Time PCR (qRT-PCR): a. Design gene-specific primers for target genes (CHS, IFS, VR, PTS, etc.) and a stable reference gene (e.g., Actin, Ubiquitin, or GAPDH). Primers should amplify a product of 100-200 bp. b. Prepare the qRT-PCR reaction mix in a 10 or 20 µL volume:

- 2x SYBR Green Master Mix.

- 0.5 µM of each forward and reverse primer.

- Diluted cDNA template (e.g., 10-50 ng).

- Nuclease-free water. c. Run the reaction on a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[9] d. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product. e. Data Analysis: Calculate the relative expression levels of target genes using the 2^(-ΔΔCt) method, normalizing the data to the expression of the reference gene.[14]

Conclusion

The biosynthetic pathway of homopterocarpin (medicarpin) is a highly regulated and complex process integral to the defense systems of many leguminous plants. Understanding the enzymes, intermediates, and their regulation is paramount for applications in drug discovery, where homopterocarpin's bioactivity can be exploited, and in agricultural science for engineering enhanced disease resistance in crops. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to investigate, quantify, or manipulate this important metabolic pathway. Further research to elucidate the complete kinetic profiles of all pathway enzymes and their regulatory networks will be essential for advancing these fields.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis Pathway and Metabolism of Isoflavones | Encyclopedia MDPI [encyclopedia.pub]

- 5. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. EC 1.1.1.348 [iubmb.qmul.ac.uk]

- 9. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dirigent isoflavene-forming PsPTS2: 3D structure, stereochemical, and kinetic characterization comparison with pterocarpan-forming PsPTS1 homolog in pea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.7. Quantification of isoflavones by high-performance liquid chromatography (HPLC) [bio-protocol.org]

- 13. jfda-online.com [jfda-online.com]

- 14. researchgate.net [researchgate.net]

The Efficacy of Homopterocarpin: A Phytochemical Powerhouse in Traditional Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Homopterocarpin, a pterocarpan-type isoflavonoid, has emerged as a compound of significant interest within the scientific community, particularly for its diverse pharmacological activities. Found in a select group of leguminous plants, this phytochemical has been a cornerstone of traditional medicinal practices across various cultures for centuries. This technical guide provides a comprehensive overview of the traditional uses of plants containing Homopterocarpin, details on its quantification, experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Traditional Medicinal Applications of Homopterocarpin-Containing Plants

Homopterocarpin is primarily found in plants belonging to the Fabaceae family, with notable concentrations in species of the genera Baphia, Pterocarpus, and Bobgunnia (previously Swartzia). Ethnobotanical studies have documented a wide array of traditional uses for these plants, targeting a variety of ailments.

Baphia nitida(Camwood)

Baphia nitida, commonly known as Camwood, is a shrub or small tree native to West and Central Africa. Various parts of the plant are utilized in traditional medicine for their therapeutic properties.

-

Anti-inflammatory and Analgesic: Decoctions and infusions of the leaves and bark are traditionally used to treat inflammatory conditions such as arthritis and rheumatism, as well as to alleviate pain.

-

Gastrointestinal Disorders: Leaf extracts are employed in the treatment of diarrhea, dysentery, and other gastrointestinal issues.

-

Dermatological Applications: The powdered heartwood, known for its reddish color, is used in ointments to treat a variety of skin conditions, including parasitic infections and sores.

-

Other Uses: Traditional applications also include the treatment of venereal diseases, asthma, jaundice, diabetes, and complications related to menstruation and childbirth.

Bobgunnia madagascariensis(Snake Bean Tree)

Bobgunnia madagascariensis, also known as Swartzia madagascariensis, is a tree found in tropical and southern Africa. It has a history of use in traditional medicine, although some parts of the plant are known to be toxic.

-

Antimalarial and Antivenereal: The roots and bark are traditionally used in remedies for malaria and venereal diseases.

-

Piscicidal and Insecticidal: The pods of the tree are known to be poisonous to fish and are used as a natural piscicide. They also exhibit insecticidal properties.

PterocarpusSpecies (Padauk)

Several species within the Pterocarpus genus, known for their valuable timber (padauk), also have a place in traditional medicine.

-

Pterocarpus macrocarpus (Burma Padauk): The heartwood of this tree is used in traditional remedies, and has been found to contain Homopterocarpin.

-

Pterocarpus soyauxii (African Padauk): While specific traditional uses related to Homopterocarpin are less documented, this species is used in herbal medicine for treating skin parasites and fungal infections.

Quantitative Analysis of Homopterocarpin

The concentration of Homopterocarpin can vary significantly depending on the plant species, the specific part of the plant used, and the geographical location. Quantitative data is crucial for standardizing extracts and for understanding the pharmacological potential.

| Plant Species | Plant Part | Homopterocarpin Yield/Concentration | Reference |

| Baphia nitida | Heartwood | 1.57% yield from methanolic extract | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of Homopterocarpin from plant materials.

Extraction of Homopterocarpin from Baphia nitida Heartwood

This protocol describes a standard laboratory procedure for the extraction of Homopterocarpin.

Materials:

-

Dried and powdered heartwood of Baphia nitida

-

Methanol (analytical grade)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

Procedure:

-

Maceration:

-

Weigh 100 g of powdered Baphia nitida heartwood.

-

Place the powder in a large flask and add 500 mL of methanol.

-

Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process with the residue two more times.

-

Combine all the filtrates.

-

-

Soxhlet Extraction (Alternative):

-

Place 50 g of the powdered heartwood in a thimble.

-

Place the thimble in the Soxhlet extractor.

-

Add 300 mL of methanol to the round-bottom flask.

-

Heat the solvent to reflux and continue the extraction for 8-12 hours.

-

-

Concentration:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40-50°C until a crude extract is obtained.

-

Isolation of Homopterocarpin by Column Chromatography

This protocol outlines the purification of Homopterocarpin from the crude extract.

Materials:

-

Crude methanolic extract of Baphia nitida heartwood

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane, Ethyl acetate (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the glass column and allow it to pack uniformly.

-

-

Sample Loading:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the prepared column.

-

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation by spotting the fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (Homopterocarpin).

-

-

Crystallization:

-

Concentrate the combined fractions to obtain the purified compound.

-

Recrystallize the compound from a suitable solvent (e.g., methanol or ethanol) to obtain pure crystals of Homopterocarpin.

-

Quantification of Homopterocarpin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of Homopterocarpin in plant extracts.

Materials:

-

Purified Homopterocarpin standard

-

Plant extract

-

HPLC grade methanol, acetonitrile, and water

-

Formic acid or trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the Homopterocarpin standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of standard solutions of different concentrations by diluting the stock solution.

-

Accurately weigh the plant extract and dissolve it in methanol to a known concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: Start with a higher percentage of solvent A, and gradually increase the percentage of solvent B over time. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to obtain a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Identify the Homopterocarpin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Homopterocarpin in the sample using the calibration curve.

-

Signaling Pathways and Mechanisms of Action

Homopterocarpin exerts its biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for its potential development as a therapeutic agent.

Anti-inflammatory Pathway

Homopterocarpin has demonstrated significant anti-inflammatory properties. One of the key mechanisms is its ability to inhibit the production of pro-inflammatory mediators. This is thought to occur, in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Apoptosis Induction in Cancer Cells

Homopterocarpin has shown potential as an anticancer agent by inducing apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway of apoptosis.

Monoamine Oxidase B (MAO-B) Inhibition

Homopterocarpin has been identified as a reversible and competitive inhibitor of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. This suggests its potential in the management of neurodegenerative diseases such as Parkinson's disease.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of Homopterocarpin's biological activities.

Conclusion

Homopterocarpin, a phytochemical present in several traditionally used medicinal plants, exhibits a remarkable range of biological activities. Its anti-inflammatory, pro-apoptotic, and enzyme-inhibiting properties, supported by growing scientific evidence, underscore its potential as a lead compound for the development of novel therapeutics. The traditional knowledge surrounding these plants provides a valuable starting point for modern scientific investigation. This guide offers a foundational resource for researchers to further explore the pharmacological potential of Homopterocarpin, from its extraction and quantification to the elucidation of its complex mechanisms of action at the molecular level. Further research, including in-depth preclinical and clinical studies, is warranted to fully realize the therapeutic promise of this fascinating natural product.

References

In-Silico Deep Dive: Predicting the Bioactivities of Homopterocarpin

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the predicted biological activities of homopterocarpin, a naturally occurring pterocarpan found in various plants, through a comprehensive in-silico analysis. This document is intended for researchers, scientists, and drug development professionals interested in the computational prediction of small molecule bioactivities. Here, we consolidate findings from molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and bioactivity spectrum analysis to provide a detailed overview of homopterocarpin's therapeutic potential.

Executive Summary

Homopterocarpin has been the subject of several in-silico investigations, which predict a range of promising bioactivities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral effects. Computational screening has identified its potential to interact with key protein targets implicated in various diseases. This guide summarizes the quantitative data from these predictive studies, provides detailed methodologies for the key computational experiments, and visualizes the predicted mechanisms and workflows.

Predicted Bioactivities and Quantitative Data

In-silico studies have predicted several bioactivities for homopterocarpin. The quantitative data from these predictions, including binding affinities and IC50 values, are summarized below.

| Bioactivity | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | In-Vitro IC50 |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) | 1M17, 3RCD | - | - |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 5K5X | - | - | |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | 3HNG, 4ASD, 2OH4 | - | - | |

| Human Epidermal Growth Factor Receptor 2 (HER2) | 3PP0 | - | - | |

| Antiviral | SARS-CoV-2 Helicase (NSP13) | 6ZSL | -8.2[1][2] | - |

| Antiplasmodial | Plasmodium falciparum | - | - | 0.52 µg/ml[1][2] |

| Antioxidant | - | - | - | - |

| Antimicrobial | Bacillus subtilis, Escherichia coli, Candida albicans, Staphylococcus aureus | - | - | Zone of inhibition > 1 cm for some extracts containing homopterocarpin[1][2] |

Note: A hyphen (-) indicates that specific data was not available in the reviewed literature.

In-Silico Experimental Protocols

This section details the methodologies for the key in-silico experiments used to predict the bioactivities of homopterocarpin.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.

a. Protein and Ligand Preparation:

-

Protein Structures: The three-dimensional crystal structures of target proteins were obtained from the Protein Data Bank (PDB). These structures include Epidermal Growth Factor Receptor (EGFR; PDB IDs: 1M17, 3RCD), Platelet-Derived Growth Factor Receptor (PDGFR; PDB ID: 5K5X), Vascular Endothelial Growth Factor Receptor (VEGFR; PDB IDs: 3HNG, 4ASD, 2OH4), Human Epidermal Growth Factor Receptor 2 (HER2; PDB ID: 3PP0), and SARS-CoV-2 Helicase (NSP13; PDB ID: 6ZSL). Water molecules and co-crystallized ligands were removed, and polar hydrogens and charges were added using molecular modeling software such as AutoDock Tools or Maestro (Schrödinger).

-

Ligand Structure: The 3D structure of homopterocarpin was obtained from a chemical database like PubChem or generated from its 2D structure and optimized using a suitable force field.

b. Docking Procedure:

-

Software: Molecular docking simulations were performed using software such as AutoDock Vina or PyRx.

-

Grid Box Generation: A grid box was defined to encompass the active site of the target protein. The specific coordinates and dimensions of the grid box are crucial for accurate docking and are determined based on the location of the co-crystallized ligand or through binding site prediction tools. Detailed grid parameters for each target were not consistently available in the reviewed literature.

-

Docking Algorithm: A genetic algorithm or other search algorithms were employed to explore possible binding conformations of homopterocarpin within the defined grid box.

-

Scoring Function: The binding affinity of each conformation was evaluated using a scoring function, which provides an estimate of the binding free energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

ADMET and Drug-Likeness Prediction

ADMET prediction is crucial for evaluating the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

-

Software: Web-based tools such as SwissADME and pkCSM are commonly used for this purpose.

-

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of homopterocarpin is used as the input for these servers.

-

Predicted Parameters: A wide range of properties are predicted, including:

-

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, P-glycoprotein substrate/inhibitor status, and cytochrome P450 (CYP) enzyme inhibition.

-

Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

-

Toxicity: Predictions for properties like AMES toxicity (mutagenicity) and hepatotoxicity.

-

Bioactivity Spectrum Prediction

This method predicts the full spectrum of biological activities of a compound based on its chemical structure.

-

Software: PASS (Prediction of Activity Spectra for Substances) Online is a widely used tool for this analysis.

-

Input: The 2D structure of homopterocarpin is provided as input.

-

Output: The software provides a list of potential biological activities with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). Activities with Pa > Pi are considered possible. A Pa value greater than 0.7 suggests a high probability of the predicted activity.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the in-silico workflow for predicting homopterocarpin's bioactivities and a predicted signaling pathway it may modulate based on its identified targets.

Discussion and Future Directions

The in-silico predictions presented in this guide highlight the potential of homopterocarpin as a lead compound for the development of new therapeutics. The predicted interactions with key cancer-related targets such as EGFR, VEGFR, PDGFR, and HER2 suggest its potential as an anticancer agent. Furthermore, its predicted antiviral, antiplasmodial, antioxidant, and antimicrobial activities warrant further investigation.

It is important to emphasize that these are computational predictions and require experimental validation. Future research should focus on:

-

In-vitro and in-vivo studies: To confirm the predicted bioactivities and determine the efficacy and safety of homopterocarpin.

-

Detailed Mechanistic Studies: To elucidate the precise molecular mechanisms by which homopterocarpin exerts its biological effects, including the validation of its interaction with the predicted protein targets and its impact on downstream signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of homopterocarpin to optimize its potency and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the current in-silico understanding of homopterocarpin's bioactivities. The presented data and methodologies offer a solid foundation for researchers to further explore the therapeutic potential of this promising natural compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Homopterocarpin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Homopterocarpin, a naturally occurring pterocarpan with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed characteristics of this compound. The information is presented to facilitate further research and application of Homopterocarpin in various scientific and medicinal fields.

Core Physicochemical Properties

Homopterocarpin, with the systematic IUPAC name (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c][1]benzopyran, is a pterocarpan-class isoflavonoid.[1][2] Its core structure consists of a tetracyclic system formed by the fusion of benzofuran and benzopyran rings.[1] The molecular formula of Homopterocarpin is C₁₇H₁₆O₄, and it has a molecular weight of 284.31 g/mol .[1][2][3] The Chemical Abstracts Service (CAS) registry number for this compound is 606-91-7.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of Homopterocarpin.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₆O₄ | [1][2][3] |

| Molecular Weight | 284.31 g/mol | [1][2][3] |

| Boiling Point | 395.0 ± 42.0 °C at 760 mmHg | [1] |

| Flash Point | 140.4 ± 34.7 °C | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| LogP (calculated) | 3.14 | [1] |

| Topological Polar Surface Area | 36.92 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Physical Description | Oil | [3] |

Note: The melting point for Homopterocarpin is not consistently reported in the reviewed literature, with some sources describing it as an oil at room temperature.

Solubility Profile

Homopterocarpin exhibits solubility in a range of organic solvents, which is a critical consideration for its extraction, purification, and formulation in preclinical and clinical studies. It is reported to be soluble in:

The calculated LogP value of 3.14 suggests a moderate lipophilicity, indicating that Homopterocarpin is likely to have good membrane permeability, a desirable characteristic for drug candidates.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections outline generalized methodologies for the isolation, purification, and characterization of Homopterocarpin based on standard laboratory practices for natural products.

Isolation and Purification of Homopterocarpin

Homopterocarpin is naturally found in various plant species, including those from the genera Pterocarpus and Canavalia.[1] A general protocol for its isolation and purification from a plant source would typically involve the following steps:

-

Extraction: The dried and powdered plant material (e.g., heartwood, roots) is subjected to solvent extraction. Given Homopterocarpin's solubility profile, solvents such as ethanol, methanol, or a mixture of chloroform and methanol are commonly employed. Maceration or Soxhlet extraction are typical methods used.

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). Homopterocarpin, being moderately polar, is expected to partition into the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds. A gradient elution system, for example, with a hexane-ethyl acetate solvent system, is used to separate fractions containing Homopterocarpin.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity Homopterocarpin, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient) is employed.

-

Spectroscopic Characterization of Homopterocarpin

The structural elucidation and confirmation of Homopterocarpin are achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified Homopterocarpin are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).

-

-

¹³C NMR Spectroscopy:

-

Instrument: Same as for ¹H NMR.

-

Parameters: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum. This provides a spectrum with single lines for each unique carbon atom.

-

-

2D NMR Spectroscopy: To further confirm the structure and assign all proton and carbon signals unambiguously, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

2. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of Homopterocarpin is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) is used.

-

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to determine the molecular weight of Homopterocarpin. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the molecular formula.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion of Homopterocarpin is selected and fragmented. The resulting fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule.

-

3. UV-Visible Spectroscopy

-

Sample Preparation: A solution of Homopterocarpin of known concentration is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrumentation: A UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm). The resulting spectrum will show characteristic absorption maxima (λmax) that are indicative of the chromophores present in the Homopterocarpin molecule.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways of Homopterocarpin are still under active investigation, its classification as a flavonoid and its demonstrated biological activities, such as antioxidant and anti-inflammatory effects, suggest potential interactions with key cellular signaling pathways. Natural compounds, including flavonoids, have been shown to modulate pathways like NF-κB, MAPK, and PI3K/Akt/mTOR.[4] Furthermore, the activation of the KEAP1/Nrf2 signaling pathway by natural compounds is a known mechanism for upregulating antioxidant enzymes.[5]

Based on the existing literature for similar compounds, the following diagrams illustrate potential signaling pathways that Homopterocarpin may modulate.

Caption: Potential inhibition of the NF-κB signaling pathway by Homopterocarpin.

Caption: Postulated modulation of the MAPK signaling cascade by Homopterocarpin.

Caption: Hypothesized activation of the KEAP1/Nrf2 antioxidant pathway by Homopterocarpin.

This guide provides a solid foundation for understanding the physicochemical properties of Homopterocarpin. Further research is warranted to fully elucidate its mechanism of action and to explore its full therapeutic potential. The provided experimental outlines can serve as a starting point for researchers aiming to work with this promising natural compound.

References

Homopterocarpin: A Phytoalexin in Plant Defense - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopterocarpin, a pterocarpan-class phytoalexin, plays a crucial role in the defense mechanisms of various leguminous plants. Its synthesis is induced by pathogen attack and other stressors, contributing to the plant's innate immunity. This technical guide provides an in-depth overview of homopterocarpin's role as a phytoalexin, including its biosynthesis, mechanism of action, the signaling pathways governing its production, and its efficacy against phytopathogens. Detailed experimental protocols for its analysis and quantitative data on its biological activity are presented to facilitate further research and potential applications in agriculture and drug development.

Introduction

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress.[1][2] They are a key component of the plant's induced defense system.[3][4] Homopterocarpin, a methylated pterocarpan, is a significant phytoalexin found in various leguminous species, including those of the genera Medicago and Trifolium. This document serves as a comprehensive technical resource on the multifaceted role of homopterocarpin in plant defense.

Biosynthesis of Homopterocarpin

The biosynthesis of homopterocarpin is a multi-step enzymatic process that is part of the larger isoflavonoid pathway.[5][6][7] While the pathway for the closely related phytoalexin medicarpin has been extensively studied, the synthesis of homopterocarpin follows a parallel route, diverging at the final methylation step. The proposed biosynthetic pathway originates from the general phenylpropanoid pathway, starting with L-phenylalanine.

The key enzymatic steps leading to the pterocarpan skeleton are:

-

Isoflavone Synthase (IFS): Catalyzes the conversion of a flavanone intermediate to an isoflavone.[8]

-

Isoflavone 2'-hydroxylase (I2'H): Introduces a hydroxyl group at the 2' position of the isoflavone.[9][10]

-

Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of the 2'-hydroxyisoflavone.[9][10]

-

Vestitone Reductase (VR): Reduces the keto group on the C-ring.[8][9]

-

Pterocarpan Synthase (PTS): Catalyzes the final ring closure to form the pterocarpan skeleton.[4][9][10]

Homopterocarpin is then formed from its immediate precursor, demethylhomopterocarpin, through a methylation reaction.

Signaling Pathways in Homopterocarpin Induction

The production of pterocarpan phytoalexins like homopterocarpin is tightly regulated by a complex signaling network initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a signaling cascade that leads to the transcriptional activation of genes encoding the biosynthetic enzymes.

Key signaling components include:

-

Mitogen-activated protein kinase (MAPK) cascades: These are central to transducing the initial defense signal.[6][11]

-

Calcium ion fluxes and reactive oxygen species (ROS) production: Act as secondary messengers to amplify the defense signal.[7]

-

Phytohormones: Jasmonic acid (JA) and salicylic acid (SA) pathways are known to be involved in the regulation of phytoalexin biosynthesis, often with complex crosstalk.[7]

The signaling cascade culminates in the activation of transcription factors, such as WRKY and MYB, which bind to the promoter regions of the biosynthetic genes and initiate their transcription.[11]

Antifungal Activity of Homopterocarpin

Homopterocarpin exhibits significant antifungal activity against a range of plant pathogenic fungi. Its lipophilic nature allows it to disrupt fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death.

Table 1: Antifungal Activity of Homopterocarpin and its Derivatives

| Compound | Fungal Species | Concentration (µM) | Inhibition (%) | Reference |

| Homopterocarpin | Colletotrichum gloeosporioides | 704 | 46 | [12][13] |

| Homopterocarpin | Colletotrichum lindemuthianum | - | IC50 values reported | [12] |

| Medicarpin (Derivative 7) | C. gloeosporioides & C. lindemuthianum | 704 | ~100 (radial growth & spore germination) | [12][13] |

| Derivative 8 | C. gloeosporioides & C. lindemuthianum | 704 | ~100 (radial growth & spore germination) | [12][13] |

Note: Derivative 7 is medicarpin and Derivative 8 is 2'-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4'-dimethoxyisoflavan.

Fungal Detoxification of Homopterocarpin

Successful fungal pathogens have evolved mechanisms to detoxify phytoalexins, including homopterocarpin.[3][9] This is a critical aspect of their virulence. Common detoxification strategies include:

-

Enzymatic modification: Fungi produce enzymes that can hydroxylate, demethylate, or glycosylate the homopterocarpin molecule, rendering it less toxic.[14] For example, some fungi can demethylate homopterocarpin to the less active medicarpin.[1]

-

Active efflux: Fungal cells may employ membrane transporters to actively pump homopterocarpin out of the cell, preventing it from reaching inhibitory intracellular concentrations.[14]

Experimental Protocols

Extraction of Homopterocarpin from Plant Material (e.g., Red Clover)

This protocol is adapted from methods described for the extraction of isoflavonoids from red clover.[2][15]

-

Sample Preparation: Harvest and freeze-dry plant material (e.g., leaves, stems). Grind the dried material into a fine powder.

-

Extraction:

-

Weigh approximately 1 g of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol.

-

Sonication-assisted extraction is recommended for 30-60 minutes at a controlled temperature (e.g., 40°C).

-

Alternatively, macerate with constant shaking for 24 hours at room temperature.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue for exhaustive extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Sample Clean-up (Solid-Phase Extraction - SPE):

-

Re-dissolve the dried extract in a small volume of 5% methanol.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the homopterocarpin and other isoflavonoids with 100% methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for HPLC analysis.

-

Quantification of Homopterocarpin by HPLC-UV

This protocol is based on established methods for isoflavonoid analysis.[13][16][17][18][19][20][21]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.

-

-

Gradient Program (example):

-

0-5 min: 20% B

-

5-30 min: Linear gradient from 20% to 80% B

-

30-35 min: 80% B

-

35-40 min: Linear gradient from 80% to 20% B

-

40-45 min: 20% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Monitor at the UV absorbance maximum for homopterocarpin (approximately 280-310 nm).

-

Quantification: Prepare a calibration curve using a certified standard of homopterocarpin. The concentration in the samples is determined by comparing the peak area with the calibration curve.

In Vitro Antifungal Bioassay

This is a general protocol for assessing the antifungal activity of a compound.

-

Fungal Culture: Grow the desired fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until it is actively growing.

-

Preparation of Spore Suspension:

-

Flood the surface of the fungal culture with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80).

-

Gently scrape the surface with a sterile loop to dislodge the spores.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

-

Assay Setup (Broth Microdilution Method):

-

Prepare a serial dilution of homopterocarpin in a suitable solvent (e.g., DMSO) and then in a liquid growth medium (e.g., Potato Dextrose Broth - PDB).

-

In a 96-well microtiter plate, add 100 µL of the fungal spore suspension to 100 µL of each homopterocarpin dilution.

-

Include positive (fungus with no compound) and negative (medium only) controls.

-

-

Incubation and Assessment:

-

Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 24-72 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of homopterocarpin that completely inhibits visible fungal growth.

-

Alternatively, measure the optical density at a suitable wavelength (e.g., 600 nm) to quantify fungal growth and calculate the percentage of inhibition.

-

Conclusion and Future Perspectives

Homopterocarpin is a vital component of the defense arsenal of many leguminous plants. Understanding its biosynthesis, regulation, and mechanism of action is crucial for developing strategies to enhance plant disease resistance. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the potential of homopterocarpin and related pterocarpans in sustainable agriculture and as lead compounds for novel antifungal agents. Future research should focus on elucidating the precise regulatory mechanisms of homopterocarpin biosynthesis in different plant species and exploring the full spectrum of its biological activities.

References

- 1. Correction: Biotransformation of medicarpin from homopterocarpin by Aspergillus niger and its biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the Extraction Conditions of Polyphenols from Red Clover (Trifolium pratense L.) Flowers and Evaluation of the Antiradical Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. academic.oup.com [academic.oup.com]

- 6. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stress responses in alfalfa (Medicago sativa L.) III. Induction of medicarpin and cytochrome P450 enzyme activities in elicitor-treated cell suspension cultures and protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytopathogenic Fungi and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stress responses in alfalfa (Medicago sativa L). XXII. cDNA cloning and characterization of an elicitor-inducible isoflavone 7-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Optimisation of solid-phase microextraction coupled to HPLC-UV for the determination of organochlorine pesticides and their metabolites in environmental liquid samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Homopterocarpin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopterocarpin is a naturally occurring pterocarpan, a class of isoflavonoids, found in various leguminous plants such as those from the Pterocarpus and Trifolium genera. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antifungal, anti-inflammatory, and anticancer activities. Accurate and precise quantification of homopterocarpin in plant extracts, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This application note provides a detailed protocol for the quantitative analysis of homopterocarpin using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

The method employs a C18 stationary phase to separate homopterocarpin from other components in the sample matrix. A gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for the efficient separation and elution of the analyte. Homopterocarpin is detected and quantified based on its ultraviolet (UV) absorbance at its maximum wavelength (λmax).

Data Presentation

A summary of the quantitative data for the HPLC method for homopterocarpin quantification is presented in Table 1. This data is representative of a validated method for the analysis of this compound.

Table 1: Summary of Quantitative Data for Homopterocarpin HPLC Analysis

| Parameter | Value |

| Chromatographic Conditions | |

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 286 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Validation Parameters | |

| Retention Time (RT) | Approximately 8.5 min |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Experimental Protocols

Materials and Reagents

-

Homopterocarpin reference standard (purity ≥ 98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Formic acid (analytical grade)

-

Ultrapure water

-

Sample containing homopterocarpin (e.g., plant extract, formulation)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of homopterocarpin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 100 µg/mL by diluting the stock standard solution with the mobile phase.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid plant extract is provided below.

-

Accurately weigh a known amount of the plant extract (e.g., 100 mg).

-

Add a suitable volume of methanol (e.g., 10 mL) and sonicate for 15-20 minutes to ensure complete extraction of homopterocarpin.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the method, if necessary.

HPLC Method

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 30% B

-

5-15 min: 30% B to 70% B

-

15-20 min: 70% B

-

20.1-25 min: 30% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection: 286 nm[1]

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Data Analysis

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solutions.

-

Determine the concentration of homopterocarpin in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

Caption: Experimental workflow for the quantification of homopterocarpin by HPLC.

Signaling Pathway/Logical Relationship Diagram

While homopterocarpin is studied for its biological activities, a universally accepted and detailed signaling pathway directly linked to its quantification is not applicable. The logical relationship in this context is the analytical workflow itself, as depicted in the diagram above.

Conclusion

This application note provides a robust and reliable HPLC method for the quantification of homopterocarpin. The detailed protocol and validation parameters demonstrate that the method is accurate, precise, and suitable for routine analysis in research and quality control laboratories. The provided workflow diagram offers a clear visual guide to the experimental procedure.

References

Homopterocarpin: Application Notes and Protocols for Cell-Based Anticancer Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer activity of Homopterocarpin using various cell-based assays. Detailed protocols for key experiments are provided, along with a summary of available data on its efficacy and mechanism of action.

Introduction to Homopterocarpin

Homopterocarpin is a natural pterocarpan, a class of isoflavonoids, found in various plants. Pterocarpans have demonstrated a range of biological activities, including anticancer properties. Emerging research suggests that homopterocarpin may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. These notes will detail the experimental procedures to investigate these effects.

Data Presentation: Anticancer Activity of Pterocarpan Derivatives

While specific quantitative data for homopterocarpin is still emerging, studies on closely related pterocarpan derivatives provide valuable insights into its potential efficacy. The following table summarizes the cytotoxic and apoptotic effects of a cytisine-pterocarpan derivative on the MDA-MB-231 human breast cancer cell line.

| Parameter | Condition | Result | Reference |

| Cytotoxicity (IC50) | MDA-MB-231 cells, 48h | 19.2 µM | [1] |

| Apoptosis Rate | MDA-MB-231 cells, 48h, 6.25 µM | 5.76 ± 2.12% | [1] |

| MDA-MB-231 cells, 48h, 12.5 µM | 14.88 ± 3.37% | [1] | |

| Bax/Bcl-2 Ratio | MDA-MB-231 cells, 48h | Increased | [1] |

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of homopterocarpin on cancer cell viability and provides a half-maximal inhibitory concentration (IC50) value.

Workflow for MTT Assay

A brief, descriptive caption: MTT Assay Workflow for Cytotoxicity Assessment.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of homopterocarpin in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective homopterocarpin concentration. Include a vehicle control (DMSO at the highest concentration used for dilution) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-